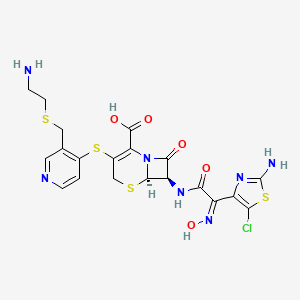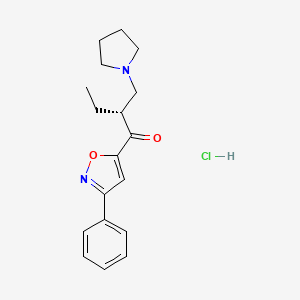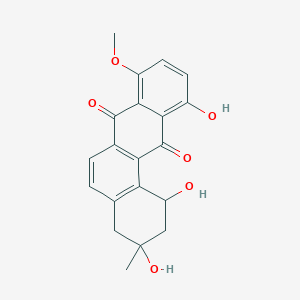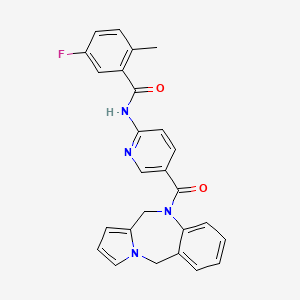
N-Palmitoyldihydrosphingomyelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexadecanoylsphinganine-1-phosphocholine is a sphingomyelin 34:0 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphinganine respectively. It has a role as a human metabolite and a mouse metabolite. It is a sphingomyelin 34:0 and a N-acylsphinganine-1-phosphocholine. It derives from a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Inflammation and Neuroprotection
Palmitoylethanolamide (PEA) is a derivative of N-Palmitoyldihydrosphingomyelin known for its anti-inflammatory, analgesic, and neuroprotective properties. It is synthesized from phospholipids and plays a role in controlling inflammation and neurodegeneration. Specifically, PEA acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPAR-α), influencing inflammatory processes and pain perception. The modulation of PEA levels through the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) has potential therapeutic implications for chronic inflammatory and neurodegenerative diseases (Alhouayek & Muccioli, 2014).
Glaucoma and Metabolomics
In the context of glaucoma, metabolomic studies have revealed significant differences in metabolic pathways involving compounds like palmitoylcarnitine and sphingolipids, including N-Palmitoyldihydrosphingomyelin derivatives. These findings underscore the potential of metabolomics in advancing our understanding of glaucoma and paving the way for personalized treatment approaches and new therapeutic options (Barbosa-Breda et al., 2017).
Psychiatric Disorders and Pain Syndromes
The metabolism of sphingolipids, including N-Palmitoyldihydrosphingomyelin, plays a crucial role in psychiatric disorders and pain syndromes. The sphingomyelinase/ceramide system, for instance, is linked to the effects of reactive oxygen species and proinflammatory cytokines in the central nervous system. Alterations in sphingolipid levels are observed in various psychiatric conditions, and their metabolic pathways may offer new targets for therapeutic intervention (Mühle et al., 2013).
Modulating Cellular Signaling
Tetraspanins, which interact with signaling molecules and produce unique cellular consequences, are regulated by post-translational modifications such as palmitoylation. This process can impact a host of cellular behaviors and disease states by regulating the distribution and function of proteins through modifications like N-Palmitoyldihydrosphingomyelin (Termini & Gillette, 2017).
Propiedades
Número CAS |
60322-02-3 |
|---|---|
Nombre del producto |
N-Palmitoyldihydrosphingomyelin |
Fórmula molecular |
C39H81N2O6P |
Peso molecular |
705 g/mol |
Nombre IUPAC |
[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h37-38,42H,6-36H2,1-5H3,(H-,40,43,44,45)/t37-,38+/m0/s1 |
Clave InChI |
QHZIGNLCLJPLCU-QPPIDDCLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
Otros números CAS |
60322-02-3 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)


![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)


![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)